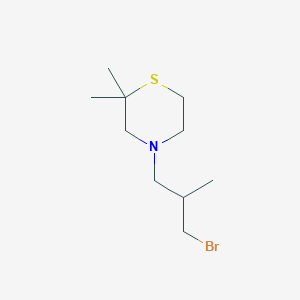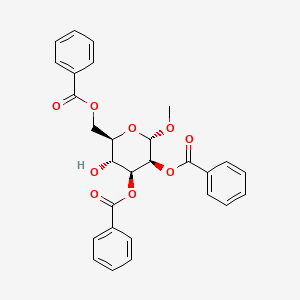
Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside is a compound commonly used in various scientific and industrial applications. It is a derivative of mannose, a simple sugar, and is characterized by the presence of three benzoyl groups attached to the mannopyranoside structure. This compound is often utilized in the study of diseases such as cancer and inflammation due to its ability to target specific pathways or receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside typically involves the benzoylation of methyl α-D-mannopyranoside. This process can be carried out using benzoyl chloride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside can be scaled up using similar benzoylation reactions. The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted mannopyranosides.
Aplicaciones Científicas De Investigación
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic effects in cancer and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis
Mecanismo De Acción
The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes involved in disease processes, thereby modulating their activity. For example, it may inhibit certain enzymes that are overactive in cancer cells, leading to reduced cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-mannopyranoside: Similar structure but with an additional trityl group.
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside: Contains four benzyl groups instead of benzoyl groups
Uniqueness
Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside is unique due to its specific pattern of benzoylation, which imparts distinct chemical properties and reactivity. This makes it particularly useful in targeted research applications and industrial processes.
Propiedades
Fórmula molecular |
C28H26O9 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24+,28+/m1/s1 |
Clave InChI |
WXFFEILSURAFKL-AFRDOISBSA-N |
SMILES isomérico |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



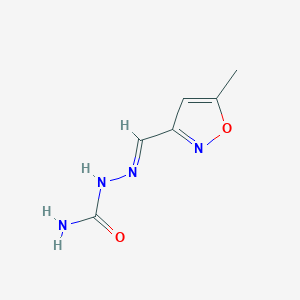




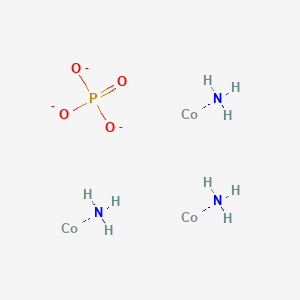
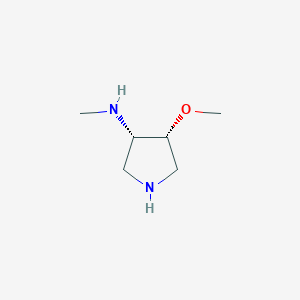



![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
